Tofacitinib - 1259404-17-5

Tofacitinib

Catalog Number: EVT-279700
CAS Number: 1259404-17-5
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofacitinib is a small-molecule drug that acts as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. [] JAKs are intracellular enzymes that play a critical role in the signaling pathways of various cytokines involved in inflammation and immune responses. [] Tofacitinib preferentially inhibits JAK1 and JAK3, which are crucial for the signaling of pro-inflammatory cytokines like interleukins (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21, as well as interferons (IFNs). [] This targeted inhibition of JAKs makes Tofacitinib a valuable tool for investigating the role of these enzymes and cytokines in a variety of inflammatory and autoimmune diseases.

Mechanism of Action

Tofacitinib exerts its therapeutic effects by selectively inhibiting the JAK/STAT signaling pathway. [, ] The drug primarily targets JAK1 and JAK3, which are involved in the signal transduction of various cytokines. [] Binding of these cytokines to their respective receptors triggers the activation of JAKs, leading to the phosphorylation of STAT proteins. [] Activated STATs then translocate to the nucleus and regulate the expression of genes involved in immune and inflammatory responses. [] By inhibiting JAK1 and JAK3, Tofacitinib effectively disrupts this signaling cascade, reducing the production of pro-inflammatory cytokines and chemokines, ultimately suppressing the inflammatory process. []

Applications
  • Tofacitinib is extensively studied for its efficacy in treating RA, an autoimmune disease characterized by chronic inflammation of the joints. [, , , , ] Numerous clinical trials have demonstrated its ability to significantly improve disease activity, reduce joint pain and swelling, and improve physical function in RA patients who have not responded adequately to conventional synthetic disease-modifying antirheumatic drugs (DMARDs) or biologic DMARDs. [, , , , ]
  • Research indicates Tofacitinib can inhibit arthritis-induced changes within joints. [] Studies using MRI and plain-film radiography show comparable results, suggesting a predictive relationship between these assessment methods. []

b) Psoriatic Arthritis (PsA):

  • Tofacitinib has shown promising results in the treatment of PsA, another chronic inflammatory arthritis associated with psoriasis. [, , , ] Clinical trials demonstrate its effectiveness in reducing joint pain and swelling, improving skin lesions, and alleviating dactylitis, a characteristic swelling of the fingers or toes. [, , , ] Research suggests it can lead to improvements in dactylitis regardless of location (hands or feet) and shows promise in treating dactylitis in individual digits. []
  • Studies have shown improvement in the Dactylitis Severity Score and a decrease in the number of dactylitic digits in patients treated with Tofacitinib. []

c) Ulcerative Colitis (UC):

  • Tofacitinib is also investigated for its potential in treating UC, a chronic inflammatory bowel disease affecting the colon. [, ] Clinical studies indicate its ability to induce and maintain remission in patients with moderate to severe UC who have failed to respond to conventional therapies. [, ]

d) Corneal Allograft Rejection:

  • Research suggests topical administration of Tofacitinib can suppress M1 macrophage polarization, a process contributing to corneal allograft rejection. [] The study indicates Tofacitinib delays corneal graft rejection by inhibiting STAT1 activation. []
Future Directions
  • Exploring New Therapeutic Applications: Further research is needed to investigate the potential of Tofacitinib in other inflammatory and autoimmune diseases, such as Crohn's disease, systemic lupus erythematosus, and ankylosing spondylitis. []
  • Understanding the Long-Term Safety Profile: Continued monitoring of patients receiving Tofacitinib is essential to assess long-term safety and identify potential risks, particularly regarding cardiovascular events, infections, and malignancies. [, ]
  • Developing More Selective JAK Inhibitors: Research efforts are focused on developing JAK inhibitors with greater selectivity for specific JAK isoforms to minimize potential side effects. []

Adalimumab

  • Compound Description: Adalimumab is a fully human monoclonal antibody that binds to tumor necrosis factor alpha (TNF-α), inhibiting its interaction with cell surface TNF receptors. [] It is a biologic disease-modifying antirheumatic drug (bDMARD) used to treat rheumatoid arthritis (RA), psoriatic arthritis (PsA), and other inflammatory conditions.
  • Relevance: Adalimumab is frequently compared to tofacitinib in head-to-head trials evaluating efficacy and safety for RA and PsA treatment. [, , , , ] While both medications target inflammatory pathways, tofacitinib is a small-molecule JAK inhibitor with a broader mechanism of action, whereas adalimumab specifically neutralizes TNF-α. [, ]

Baricitinib

  • Compound Description: Baricitinib is another oral JAK inhibitor, similar to tofacitinib, that blocks the activity of JAK1 and JAK2. [] It is approved for treating RA and atopic dermatitis.
  • Relevance: Baricitinib shares the same mechanism of action with tofacitinib, both acting as JAK inhibitors, and is often considered a comparable treatment option for RA. [] They differ in their selectivity for JAK subtypes and may have different pharmacokinetic profiles and safety considerations.

Cobicistat

  • Compound Description: Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. [] It is primarily used as a pharmacoenhancer to boost the blood levels of other medications metabolized by CYP3A4.
  • Relevance: Cobicistat is investigated in combination with a reduced dose of tofacitinib (5mg once daily) to assess its potential to enhance tofacitinib exposure and achieve comparable efficacy to the standard twice-daily dosing regimen. [] This strategy aims to improve cost-effectiveness and patient experience by allowing for once-daily dosing.

Etanercept

  • Compound Description: Etanercept is a fusion protein consisting of two TNF receptor p75 molecules linked to the Fc portion of human immunoglobulin G1. [] It acts as a decoy receptor, binding to TNF-α and preventing its interaction with cell surface receptors. Like adalimumab, it is a bDMARD used in the treatment of RA and other inflammatory conditions.
  • Relevance: Etanercept is another TNF-α inhibitor that is often compared to tofacitinib in studies assessing the safety and efficacy of different RA treatment options. [] It differs from tofacitinib in its mechanism of action, as etanercept specifically targets TNF-α, while tofacitinib affects a broader range of inflammatory cytokines by inhibiting JAK enzymes.

Filgotinib

  • Compound Description: Filgotinib is a selective JAK1 inhibitor under investigation for the treatment of RA, Crohn's disease, and ulcerative colitis. [] It is designed to have a more targeted effect on the JAK pathway compared to pan-JAK inhibitors like tofacitinib.
  • Relevance: Filgotinib is being evaluated as a potential alternative to tofacitinib for treating inflammatory bowel diseases, with the hypothesis that its selective JAK1 inhibition may offer similar efficacy with a potentially improved safety profile. []

Infliximab

  • Compound Description: Infliximab is a chimeric monoclonal antibody that binds to TNF-α, preventing its interaction with cell surface receptors. [] It is a bDMARD used in the treatment of RA, Crohn's disease, ulcerative colitis, and other inflammatory conditions.
  • Relevance: Infliximab is a TNF-α inhibitor, similar to adalimumab and etanercept, and its efficacy in treating ulcerative colitis is compared to that of tofacitinib in network meta-analyses and real-world studies. [] These comparisons help to understand the relative effectiveness of different treatment approaches in managing ulcerative colitis.

Methotrexate

  • Compound Description: Methotrexate is a conventional synthetic disease-modifying antirheumatic drug (csDMARD) that inhibits dihydrofolate reductase, an enzyme involved in folate metabolism. [, ] It has immunosuppressive and anti-inflammatory properties and is widely used in the treatment of RA and other autoimmune diseases.
  • Relevance: Methotrexate is commonly used as background therapy in combination with tofacitinib in the treatment of RA. [, , ] Several studies investigated the impact of methotrexate dose on the efficacy of tofacitinib, aiming to optimize treatment strategies. []

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein found on the surface of B cells. [] It depletes B cells, thereby reducing their contribution to the inflammatory process. Rituximab is a bDMARD used in the treatment of RA and other autoimmune conditions.
  • Relevance: Rituximab is included in treatment sequences for RA, both with and without tofacitinib, to assess the cost-effectiveness and efficacy of different treatment strategies. [] This comparison helps to understand the optimal sequencing of medications in managing RA over time.

Tocilizumab

  • Compound Description: Tocilizumab is a humanized monoclonal antibody that targets the interleukin-6 (IL-6) receptor, blocking the activity of IL-6, a pro-inflammatory cytokine. [] It is a bDMARD used to treat RA, juvenile idiopathic arthritis, and other inflammatory conditions.
  • Relevance: Similar to rituximab, tocilizumab is included in treatment sequences for RA, both with and without tofacitinib, to evaluate the cost-effectiveness and efficacy of different treatment strategies. [] This comparison helps to understand the optimal sequencing of medications in managing RA over time.

Ustekinumab

  • Compound Description: Ustekinumab is a fully human monoclonal antibody that targets interleukin-12 (IL-12) and interleukin-23 (IL-23), inhibiting their interaction with their respective receptors. [] It is a bDMARD used in the treatment of plaque psoriasis, PsA, Crohn's disease, and ulcerative colitis.
  • Relevance: Ustekinumab is another biologic therapy for ulcerative colitis that is compared to tofacitinib in network meta-analyses to determine the relative efficacy of different treatment options. [] This information helps clinicians make informed decisions about the best treatment strategy for individual patients.

Properties

CAS Number

1259404-17-5

Product Name

Tofacitinib

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Solubility

In water, 155.1 mg/L at 25 °C (est)

Synonyms

CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.